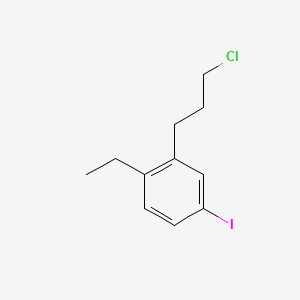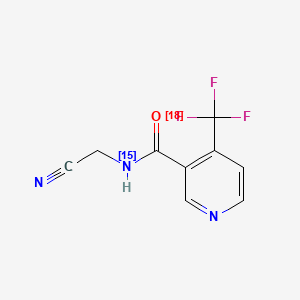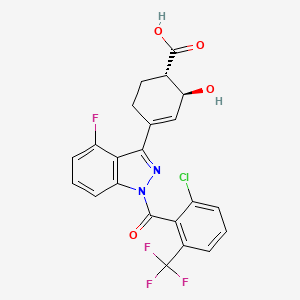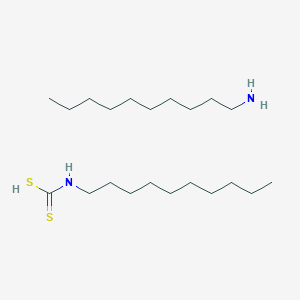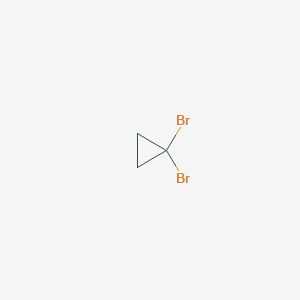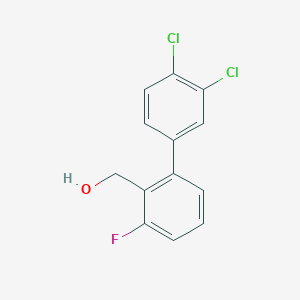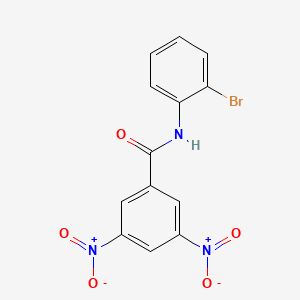![molecular formula C10H27ClOSi3 B14071969 {Chloro[methoxy(dimethyl)silyl]methylene}bis(trimethylsilane) CAS No. 101017-25-8](/img/structure/B14071969.png)
{Chloro[methoxy(dimethyl)silyl]methylene}bis(trimethylsilane)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Silane, [chloro(methoxydimethylsilyl)methylene]bis[trimethyl- (9CI)] is a specialized organosilicon compound. It is characterized by the presence of silicon atoms bonded to organic groups, which imparts unique chemical properties. This compound is used in various industrial and research applications due to its reactivity and ability to form stable bonds with other elements.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Silane, [chloro(methoxydimethylsilyl)methylene]bis[trimethyl- (9CI)] typically involves the reaction of chlorotrimethylsilane with methoxydimethylsilylmethylene compounds under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions with moisture or oxygen. The reaction mixture is often heated to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using similar reaction conditions as in the laboratory. The process is optimized for higher yields and purity. The reaction is conducted in reactors equipped with temperature and pressure control systems to ensure consistent product quality. The final product is purified using distillation or chromatography techniques to remove any impurities.
化学反応の分析
Types of Reactions
Silane, [chloro(methoxydimethylsilyl)methylene]bis[trimethyl- (9CI)] undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be replaced by other nucleophiles such as alcohols, amines, or thiols.
Hydrolysis: Reacts with water to form silanols and hydrochloric acid.
Condensation Reactions: Forms siloxane bonds with other silane compounds.
Common Reagents and Conditions
Nucleophiles: Alcohols, amines, thiols.
Solvents: Anhydrous solvents like tetrahydrofuran (THF) or dichloromethane.
Catalysts: Lewis acids such as aluminum chloride or boron trifluoride.
Major Products
Silanols: Formed through hydrolysis.
Siloxanes: Formed through condensation reactions.
Substituted Silanes: Formed through nucleophilic substitution.
科学的研究の応用
Silane, [chloro(methoxydimethylsilyl)methylene]bis[trimethyl- (9CI)] is used in various scientific research applications:
Chemistry: Used as a reagent in organic synthesis for introducing silicon-containing groups into molecules.
Biology: Employed in the modification of biomolecules to enhance their stability and reactivity.
Medicine: Investigated for its potential use in drug delivery systems due to its ability to form stable bonds with biological molecules.
Industry: Used in the production of silicone-based materials, coatings, and adhesives.
作用機序
The compound exerts its effects through the formation of stable silicon-oxygen or silicon-carbon bonds. These bonds are formed through nucleophilic substitution or condensation reactions. The silicon atom in the compound acts as a Lewis acid, facilitating the formation of these bonds. The molecular targets include hydroxyl, amino, and carboxyl groups in organic molecules, which react with the silicon atom to form stable products.
類似化合物との比較
Similar Compounds
Chlorotrimethylsilane: Similar in structure but lacks the methoxydimethylsilylmethylene group.
Trimethylsilyl Chloride: Another similar compound used in organic synthesis.
Dimethyldichlorosilane: Contains two chlorine atoms and is used in the production of silicone polymers.
Uniqueness
Silane, [chloro(methoxydimethylsilyl)methylene]bis[trimethyl- (9CI)] is unique due to the presence of both methoxydimethylsilylmethylene and trimethylsilyl groups, which impart distinct reactivity and stability
特性
CAS番号 |
101017-25-8 |
|---|---|
分子式 |
C10H27ClOSi3 |
分子量 |
283.03 g/mol |
IUPAC名 |
[chloro-bis(trimethylsilyl)methyl]-methoxy-dimethylsilane |
InChI |
InChI=1S/C10H27ClOSi3/c1-12-15(8,9)10(11,13(2,3)4)14(5,6)7/h1-9H3 |
InChIキー |
ZKROVOFYNUHXAN-UHFFFAOYSA-N |
正規SMILES |
CO[Si](C)(C)C([Si](C)(C)C)([Si](C)(C)C)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


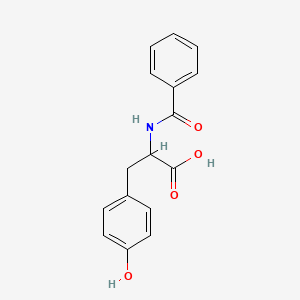
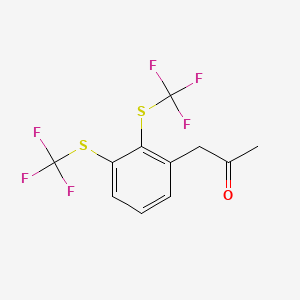
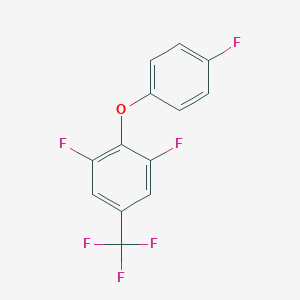
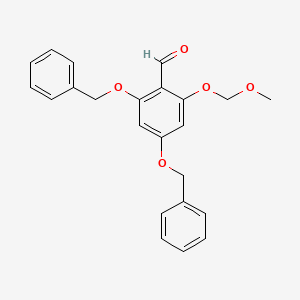
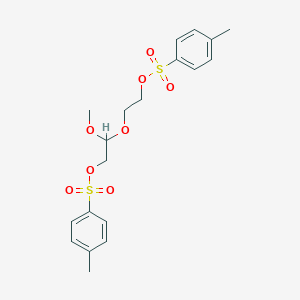
![3-{[3-(2,3-Difluorophenyl)-5-sulfanyl-1,2,4-triazol-4-yl]methyl}benzoic acid](/img/structure/B14071925.png)
